molecular formula C11H11NO B1237906 1,3-Dimethyl-8-isoquinolinol

1,3-Dimethyl-8-isoquinolinol

Cat. No. B1237906
M. Wt: 173.21 g/mol
InChI Key: VURVLXBBBLUBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-isoquinolinol is a member of isoquinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Reaction with Acetylenedicarboxylates : 1,3-Dimethyl-8-isoquinolinol, as a derivative of isoquinoline, can react with acetylenedicarboxylates in the presence of N-alkylisatins or ninhydrin to efficiently synthesize spiro compounds, which are significant in organic chemistry (Yavari et al., 2007).

  • Weak Interaction Studies : Research on barbituric acid derivatives has revealed that salts of 1,3-dimethyl-8-isoquinolinol form stable intermolecular "sandwich" complexes, stabilized by weak hydrogen bonds and π–π stacking, which are crucial in understanding molecular interactions (Khrustalev et al., 2008).

  • Crystal and Molecular Structure Analysis : Studies have been conducted on the crystal and molecular structures of derivatives of 1,3-dimethyl-8-isoquinolinol, which provide insights into the conformational and geometric characteristics important in crystallography and molecular design (Lyakhov et al., 2000).

Photoelectric Conversion and Solar Cell Improvement

  • Dye-sensitized Solar Cells : Derivatives of 1,3-dimethyl-8-isoquinolinol have been utilized in dye-sensitized solar cells to improve photoelectric conversion efficiency. This application highlights its potential in renewable energy technologies (Wu et al., 2009).

Synthesis and Evaluation of Therapeutic Derivatives

  • Local Anesthetic Activity and Toxicity Evaluation : Research has been conducted on the synthesis of 1-aryltetrahydroisoquinoline alkaloid derivatives, including 1,3-dimethyl-8-isoquinolinol derivatives, to evaluate their local anesthetic activity and acute toxicity. This research is significant in the field of pharmacology for developing new anesthetics (Azamatov et al., 2023).

Pesticidal Activities

  • Pesticidal Activities of Isoquinoline Derivatives : Studies on the synthesis and toxicological evaluation of partially hydrogenated isoquinoline derivatives, including those related to 1,3-dimethyl-8-isoquinolinol, have shown significant activity against various pests, demonstrating its potential use in agriculture (Bakhite et al., 2022).

properties

Product Name

1,3-Dimethyl-8-isoquinolinol

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,3-dimethylisoquinolin-8-ol

InChI

InChI=1S/C11H11NO/c1-7-6-9-4-3-5-10(13)11(9)8(2)12-7/h3-6,13H,1-2H3

InChI Key

VURVLXBBBLUBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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